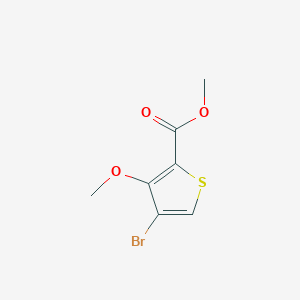

Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-bromo-3-methoxythiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3S/c1-10-5-4(8)3-12-6(5)7(9)11-2/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUKODCGPDBXCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371630 | |

| Record name | methyl 4-bromo-3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110545-67-0 | |

| Record name | methyl 4-bromo-3-methoxythiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-bromo-3-methoxythiophene-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-bromo-3-methoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Methyl 4-bromo-3-methoxythiophene-2-carboxylate is a substituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a five-membered ring with one sulfur atom. They are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with available experimental data and a discussion of its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 110545-67-0 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrO₃S | [1][2] |

| Molecular Weight | 251.10 g/mol | [1] |

| Melting Point | 73 °C | Commercial Supplier Data |

| Boiling Point | 300.0 ± 35.0 °C (Predicted) | Commercial Supplier Data |

| Appearance | Not specified (likely a solid at room temperature) | - |

| Solubility | No data available | - |

Synthesis and Characterization

Hypothetical Synthetic Pathway:

A plausible synthetic route could start from a pre-functionalized thiophene precursor. For instance, one could envision the bromination of a 3-methoxythiophene-2-carboxylate derivative or the methoxylation of a 4-bromothiophene-2-carboxylate precursor. The precise reagents and conditions would need to be optimized to ensure regioselectivity and good yields.

References

In-depth Technical Guide: Experimental Data on CAS Number 110545-67-0

Introduction

This document provides a comprehensive overview of the available experimental data for the chemical compound identified by CAS number 110545-67-0, which is Methyl 4-bromo-3-methoxythiophene-2-carboxylate. Despite a thorough search of scientific literature and chemical databases, it is crucial to note that this compound is primarily documented as a chemical intermediate for organic synthesis. There is a significant lack of publicly available information regarding its biological activity, pharmacological properties, or mechanism of action. Consequently, this guide will focus on the available chemical and physical data and the synthetic context in which this compound appears.

Chemical and Physical Properties

A summary of the fundamental properties of this compound is presented in Table 1. This data is compiled from various chemical supplier catalogs and safety data sheets.

| Property | Value | Source |

| CAS Number | 110545-67-0 | Chemical Abstracts Service |

| Chemical Name | This compound | Multiple Chemical Suppliers |

| Molecular Formula | C₇H₇BrO₃S | [1][2] |

| Molecular Weight | 251.1 g/mol | [1][2] |

| Melting Point | 73 °C | [1] |

| Boiling Point | 300.0 ± 35.0 °C (Predicted) | [1] |

| Appearance | White solid | Material Safety Data Sheet |

| Storage Temperature | 2-8°C | [1] |

Experimental Data

Extensive searches for quantitative experimental data related to the biological activity of this compound have yielded no specific results. There are no published studies detailing its efficacy, potency (e.g., IC₅₀, EC₅₀), binding affinity, or pharmacokinetic and pharmacodynamic properties. The compound is not listed in major pharmacological databases as a known active agent.

Experimental Protocols

As no biological or pharmacological studies for this specific compound have been identified, this guide cannot provide detailed experimental protocols for assays, in vivo/in vitro studies, or analytical methods related to its biological effects.

Synthetic Utility and Logical Relationships

While direct experimental data on the biological effects of this compound is absent, its structure as a substituted thiophene suggests its role as a building block in the synthesis of more complex molecules. Thiophene derivatives are a well-established class of heterocyclic compounds with a wide range of applications in medicinal chemistry. The logical workflow for the utilization of this compound is as a starting material or intermediate in a multi-step synthesis.

The following diagram illustrates a generalized synthetic workflow where a compound like this compound could be utilized.

Conclusion

References

Technical Guide: Spectroscopic Profile of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a detailed technical overview of the expected spectroscopic data for Methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS No: 110545-67-0), a key intermediate in various synthetic applications. Due to the limited availability of published experimental spectra, this guide presents a predicted spectroscopic profile based on established principles and data from analogous thiophene derivatives. It also outlines standardized protocols for acquiring such data.

Chemical Structure and Properties

This compound is a substituted thiophene with the following key characteristics:

The structure combines a thiophene ring, a bromine substituent, a methoxy group, and a methyl ester, making it a versatile building block in medicinal and materials chemistry.

Caption: Chemical structure of the title compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.25 | Singlet (s) | 1H | Thiophene ring H (C₅-H) |

| ~ 3.90 | Singlet (s) | 3H | Methoxy protons (-OCH₃) |

| ~ 3.85 | Singlet (s) | 3H | Ester methyl protons (-COOCH₃) |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 162.5 | Ester carbonyl carbon (C=O) |

| ~ 155.0 | Thiophene ring carbon (C₃-OCH₃) |

| ~ 130.0 | Thiophene ring carbon (C₅-H) |

| ~ 115.0 | Thiophene ring carbon (C₂-COOCH₃) |

| ~ 105.0 | Thiophene ring carbon (C₄-Br) |

| ~ 60.0 | Methoxy carbon (-OCH₃) |

| ~ 52.0 | Ester methyl carbon (-COOCH₃) |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 | Weak | Aromatic C-H stretch (Thiophene) |

| 2950 - 2850 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~ 1725 | Strong | C=O stretch (Ester carbonyl) |

| ~ 1550 | Medium | C=C stretch (Thiophene ring) |

| 1250 - 1200 | Strong | C-O stretch (Ester and Ether) |

| ~ 650 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z Ratio | Relative Intensity | Assignment |

| 250 / 252 | High | Molecular Ion [M]⁺ (Characteristic 1:1 ratio for Bromine isotopes ⁷⁹Br/⁸¹Br) |

| 219 / 221 | Medium | [M - OCH₃]⁺ |

| 191 / 193 | Medium | [M - COOCH₃]⁺ |

| 171 | High | [M - Br]⁺ |

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance 400).[2]

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Collect 16-32 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Collect a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer (e.g., Nicolet 380).[3]

-

Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample and ensure good contact with the crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal quality.

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Acquisition (ESI-MS Example):

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode.

-

Scan a mass range that includes the expected molecular weight (e.g., m/z 50-400).

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak [M]⁺ and other significant fragment ions. Pay close attention to the isotopic pattern for bromine.[4]

Workflow and Logical Diagrams

The following diagrams illustrate the logical flow of synthesizing and characterizing the target compound.

Caption: General workflow for synthesis and characterization.

References

- 1. Methyl 3-methoxythiophene-2-carboxylate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document outlines the starting materials, detailed experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a substituted thiophene derivative of significant interest in medicinal chemistry. Its versatile structure allows for further functionalization, making it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. The selection of an appropriate synthetic strategy is crucial and depends on factors such as the availability of starting materials, desired scale, and regioselectivity. This guide explores two principal pathways for the synthesis of this target molecule.

Synthetic Pathways

Two primary synthetic routes have been identified for the preparation of this compound:

-

Regioselective Functionalization of Thiophene: This pathway involves a multi-step sequence starting from the basic thiophene ring, introducing the required functional groups in a controlled manner.

-

Substitution of a Pre-functionalized Thiophene: This approach begins with a commercially available or readily synthesized substituted thiophene, such as methyl 3-hydroxythiophene-2-carboxylate, which is then further modified.

The following sections provide detailed experimental protocols and data for each of these routes.

Pathway 1: Regioselective Functionalization of Thiophene

This synthetic route builds the desired molecule step-wise from thiophene. The key is the controlled, regioselective introduction of the carboxylate, methoxy, and bromo groups.

Experimental Protocol:

Step 1: Synthesis of Methyl thiophene-2-carboxylate

-

To a solution of thiophene in an appropriate anhydrous solvent such as tetrahydrofuran (THF), cooled to -78°C, is slowly added a strong base, typically n-butyllithium (n-BuLi).

-

The reaction mixture is stirred at this temperature for a designated period to ensure complete lithiation at the 2-position.

-

Methyl chloroformate is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and is then quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried over a drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield methyl thiophene-2-carboxylate.

Step 2: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

-

The methyl thiophene-2-carboxylate from the previous step is dissolved in an anhydrous solvent like THF and cooled to -78°C.

-

A strong base, such as lithium diisopropylamide (LDA), is added to deprotonate the 3-position.

-

A methylating agent, for example, methyl iodide or dimethyl sulfate, is then introduced to the reaction mixture.

-

The reaction is stirred for several hours, allowing for the introduction of the methoxy group.

-

The reaction is quenched and worked up in a similar manner to the first step to yield methyl 3-methoxythiophene-2-carboxylate.

Step 3: Synthesis of this compound

-

Methyl 3-methoxythiophene-2-carboxylate is dissolved in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

A brominating agent, for instance, N-bromosuccinimide (NBS) or elemental bromine, is added portion-wise at a controlled temperature, often at 0°C to room temperature.

-

The reaction is monitored until completion, typically by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched, for example, with a solution of sodium thiosulfate if bromine was used.

-

The product is extracted into an organic solvent, washed, dried, and the solvent is evaporated. The crude product is then purified, usually by column chromatography, to give the final product, this compound.[1]

Quantitative Data:

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | Thiophene | Methyl thiophene-2-carboxylate | n-BuLi, Methyl chloroformate | Not specified |

| 2 | Methyl thiophene-2-carboxylate | Methyl 3-methoxythiophene-2-carboxylate | LDA, Methyl iodide | Not specified |

| 3 | Methyl 3-methoxythiophene-2-carboxylate | This compound | NBS or Bromine | Not specified |

Synthesis Workflow:

Caption: Pathway 1: Stepwise functionalization of thiophene.

Pathway 2: Substitution of a Pre-functionalized Thiophene

This more convergent approach starts from methyl 3-hydroxythiophene-2-carboxylate, which can be synthesized or procured commercially.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate

A reported synthesis involves the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base.

-

Sodium metal is dissolved in anhydrous methanol to prepare a solution of sodium methoxide.

-

Methyl thioglycolate is added to this solution.

-

The mixture is cooled to 0°C, and methyl 2-chloroacrylate is added dropwise.

-

The reaction is stirred overnight at room temperature.

-

The reaction is then quenched with aqueous hydrochloric acid.

-

The product, methyl 3-hydroxythiophene-2-carboxylate, is extracted with an organic solvent, dried, and the solvent is removed.

Step 2: Synthesis of Methyl 3-methoxythiophene-2-carboxylate

-

To a solution of methyl 3-hydroxythiophene-2-carboxylate in a suitable solvent like acetone, is added an excess of anhydrous potassium carbonate.

-

A methylating agent, such as dimethyl sulfate or methyl iodide, is added to the suspension.

-

The mixture is heated at reflux for several hours.

-

After cooling, the inorganic salts are filtered off, and the solvent is evaporated.

-

The residue is taken up in an organic solvent and washed with water to remove any remaining inorganic impurities.

-

The organic layer is dried and concentrated to give methyl 3-methoxythiophene-2-carboxylate.

Step 3: Synthesis of this compound

This step is analogous to the final step of Pathway 1.

-

Methyl 3-methoxythiophene-2-carboxylate is dissolved in a suitable solvent.

-

A brominating agent (NBS or bromine) is added at a controlled temperature.

-

The reaction is monitored for completion.

-

The reaction is worked up and the crude product is purified by column chromatography to yield the final product.

Quantitative Data:

| Step | Starting Material | Product | Reagents | Yield (%) |

| 1 | Methyl thioglycolate & Methyl 2-chloroacrylate | Methyl 3-hydroxythiophene-2-carboxylate | Sodium methoxide | 70 |

| 2 | Methyl 3-hydroxythiophene-2-carboxylate | Methyl 3-methoxythiophene-2-carboxylate | Dimethyl sulfate, K2CO3 | Nearly quantitative |

| 3 | Methyl 3-methoxythiophene-2-carboxylate | This compound | NBS or Bromine | Not specified |

Synthesis Workflow:

Caption: Pathway 2: From methyl 3-hydroxythiophene-2-carboxylate.

Conclusion

This guide has detailed two effective synthetic routes for the preparation of this compound. The choice between the regioselective functionalization of thiophene and the substitution of a pre-functionalized thiophene will depend on the specific needs and resources of the research team. The provided experimental protocols and workflows serve as a solid foundation for the successful synthesis of this important chemical intermediate. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific laboratory settings.

References

The Chemical Reactivity of the Thiophene Ring in Methyl 4-bromo-3-methoxythiophene-2-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the thiophene ring in Methyl 4-bromo-3-methoxythiophene-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of multiple functional groups that can be selectively manipulated. This document details key synthetic transformations, including palladium-catalyzed cross-coupling reactions and lithiation, providing quantitative data, experimental protocols, and visual diagrams to facilitate its application in research and development.

Introduction to the Reactivity of Substituted Thiophenes

The thiophene ring is an important heterocycle in a vast number of pharmaceuticals and functional materials. The reactivity of the thiophene ring is significantly influenced by the nature and position of its substituents. In this compound, the electron-donating methoxy group at the 3-position and the electron-withdrawing methyl carboxylate group at the 2-position create a unique electronic environment. The bromine atom at the 4-position serves as a versatile handle for a variety of cross-coupling reactions.

Synthesis of this compound

The synthesis of the title compound can be achieved through several routes, primarily involving the sequential functionalization of a thiophene precursor. Two common strategies are the regioselective lithiation-bromination-esterification sequence and a direct electrophilic substitution pathway.[1]

Table 1: Comparison of Synthetic Routes to this compound [1]

| Synthetic Route | Key Steps | Advantages | Limitations |

| Regioselective Lithiation Sequence | 1. Lithiation at C2 with LDA, quench with methyl chloroformate.2. Lithiation at C3 with LDA, quench with methyl iodide.3. Bromination at C4 with NBS. | High regiocontrol (>90% for C4 bromination) | Multi-step process with moderate overall yields (47-65%) |

| Direct Electrophilic Substitution Pathway | 1. Esterification of thiophene-2-carboxylic acid.2. Friedel-Crafts alkylation with methyl iodide and AlCl₃ to introduce the methoxy group at C3.3. Bromination at C4 with Br₂ in acetic acid. | Potentially more cost-effective for smaller scales | Competitive ortho-bromination can reduce overall yield (52-58%) |

Experimental Protocols for Synthesis

Protocol 1: Regioselective Lithiation-Bromination-Esterification Sequence [1]

-

Initial Lithiation and Esterification: To a solution of thiophene in anhydrous tetrahydrofuran (THF) at -78 °C, add a solution of lithium diisopropylamide (LDA). After stirring, quench the reaction with methyl chloroformate to introduce the ester group at the 2-position.

-

Second Lithiation and Methoxy Group Introduction: Treat the resulting methyl thiophene-2-carboxylate with LDA at -78 °C in THF, followed by the addition of methyl iodide to introduce the methoxy group at the 3-position.

-

Bromination: To the methyl 3-methoxythiophene-2-carboxylate dissolved in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS) at 0 °C and allow the reaction to warm to room temperature to achieve selective bromination at the 4-position.

Protocol 2: Direct Electrophilic Substitution Pathway [1]

-

Esterification: Reflux thiophene-2-carboxylic acid in methanol with a catalytic amount of concentrated sulfuric acid.

-

Methoxy Group Introduction: To a solution of methyl thiophene-2-carboxylate in dichloromethane (DCM) at 0 °C, add aluminum chloride (AlCl₃) followed by methyl iodide.

-

Bromination: Dissolve the resulting methyl 3-methoxythiophene-2-carboxylate in acetic acid and add bromine (Br₂) while maintaining the temperature at 40 °C.

Caption: Synthetic pathways to the target compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the thiophene ring is a prime site for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting the bromo-thiophene with a boronic acid or ester in the presence of a palladium catalyst and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes

| Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (2.5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 63 | [2] |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (6) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | - | [3] |

| Various arylboronic acids | PdCl₂(dppf) | - | Na₂CO₃ | DME | reflux | - | [4] |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv), the corresponding arylboronic acid (1.1-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2.5-5 mol%), and a base like K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv) is prepared in a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours until completion, as monitored by TLC or GC-MS. After cooling, the reaction is worked up by extraction and purified by column chromatography.[2][3]

Caption: Suzuki-Miyaura catalytic cycle.

Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of the bromothiophene with an organostannane reagent. This reaction is known for its tolerance of a wide variety of functional groups.

Table 3: Representative Conditions for Stille Coupling of Bromothiophenes

| Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

| (Tributylstannyl)thiophene | Pd(PPh₃)₄ (2-5) | - | Toluene | 110 | - | [5] |

| Hexamethyldistannane | Pd(PPh₃)₄ (4) | - | Toluene/THF | 150 (MW) | - | [6] |

Experimental Protocol: General Procedure for Stille Coupling

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%). After degassing, add an anhydrous and degassed solvent (e.g., toluene or THF). Subsequently, add the organostannane reagent (1.0-1.2 equiv) via syringe. The reaction mixture is then heated, typically between 80-110 °C, with vigorous stirring until the reaction is complete. The product is isolated and purified using standard techniques.[5]

Caption: Stille coupling catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the bromothiophene with a primary or secondary amine, catalyzed by a palladium complex with a specialized phosphine ligand.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Benzamide | "XantPhos Pd G3" (5) | - | DBU | MeCN/PhMe | 140 | 83 | [7] |

| Indole | Pd(OAc)₂ | SIPr·HCl | NaOH | Dioxane | 100 | - | [8] |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with this compound (1.0 equiv), the amine (1.1-1.2 equiv), a palladium precatalyst (e.g., a G3 palladacycle, 1-5 mol%), a suitable phosphine ligand if not using a precatalyst, and a base (e.g., NaOtBu, K₂CO₃, or DBU, 1.2-2.0 equiv). Anhydrous solvent (e.g., toluene, dioxane, or DMF) is added, and the mixture is heated to a temperature typically ranging from 80 to 140 °C. The reaction progress is monitored, and upon completion, the product is isolated and purified.[7]

References

- 1. This compound | 110545-67-0 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Molecular weight and formula of Methyl 4-bromo-3-methoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a substituted thiophene derivative of interest in medicinal chemistry and materials science. This document details its chemical properties, plausible synthetic approaches based on established methodologies for related compounds, and its potential applications in drug discovery.

Core Compound Data

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with bromo, methoxy, and methyl carboxylate groups. These functional groups impart specific reactivity and potential for further chemical modification, making it a valuable building block in organic synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 110545-67-0 | [1] |

| Molecular Formula | C₇H₇BrO₃S | [1] |

| Molecular Weight | 251.10 g/mol | [1] |

Potential Synthetic Methodologies

While specific experimental protocols for the synthesis of this compound are not extensively detailed in publicly available literature, general synthetic strategies for polysubstituted thiophenes can be applied. A common approach involves the construction of the thiophene ring followed by sequential functionalization.

A plausible synthetic route could start from a pre-functionalized thiophene precursor. For instance, the bromination of a corresponding 3-methoxythiophene-2-carboxylate derivative would be a direct method. The regioselectivity of the bromination would be a critical factor to control.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

A representative experimental protocol for the bromination of a thiophene derivative involves the use of N-bromosuccinimide (NBS) in a suitable solvent. For example, the synthesis of a similar compound, methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate, involves cooling a solution of the starting material in trifluoroacetic acid and adding NBS in portions.[2] The reaction mixture is then stirred for a period to allow for the reaction to complete, followed by quenching and extraction.[2]

Another general strategy for synthesizing polysubstituted thiophenes involves successive lithiation and electrophilic quench reactions.[3] This method offers high regioselectivity in introducing various functional groups onto the thiophene ring.

Applications in Drug Discovery and Materials Science

Thiophene derivatives are a cornerstone in medicinal chemistry due to their versatile biological activities.[4] The thiophene scaffold is present in numerous approved drugs. While specific biological activities of this compound are not widely reported, its structural motifs suggest potential as an intermediate in the synthesis of bioactive molecules.

Brominated thiophenes are particularly valuable as they can undergo a variety of cross-coupling reactions (e.g., Suzuki, Stille, Heck) to form carbon-carbon bonds, allowing for the construction of complex molecular architectures.[5] This reactivity makes them key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]

Potential Drug Discovery Workflow:

Caption: Conceptual workflow for the use of this compound in a drug discovery program.

Derivatives of brominated thiophenes have been investigated for a range of therapeutic applications, including as anti-cancer and anti-inflammatory agents.[5] The thiophene moiety can serve as a scaffold to interact with biological targets such as kinases and G-protein coupled receptors (GPCRs).[6]

In the realm of materials science, thiophene-based compounds are precursors to conductive polymers and organic semiconductors.[5] These materials are integral to the development of advanced electronic devices like organic light-emitting diodes (OLEDs). The specific electronic properties of this compound, influenced by its substituent pattern, could be of interest for such applications.

References

An In-depth Technical Guide on a C7H7BrO3S Thiophene Derivative and Related Compounds

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Analysis of a Thiophene Derivative with Molecular Formula C7H7BrO3S and its Structurally Related Analogs

Executive Summary

This technical guide addresses the inquiry for a thiophene derivative with the molecular formula C7H7BrO3S. Initial analysis reveals that the specified molecular formula corresponds to 4-bromo-2-methylbenzenesulfonic acid [1], a benzene derivative. However, given the specific request for a thiophene derivative, it is highly probable that the intended compound is a structurally similar thiophene-based molecule and the provided molecular formula contains a typographical error.

The most plausible candidate, based on structural similarity and chemical precedence, is methyl 4-bromo-3-methylthiophene-2-carboxylate , with the molecular formula C7H7BrO2S[2]. This guide will provide a detailed overview of this compound, including its chemical properties, potential synthetic routes, and its place within the broader context of thiophene derivatives in medicinal chemistry. We will also present relevant data for 4-bromo-2-methylbenzenesulfonic acid for comparative purposes.

Part 1: Compound Identification and Properties

Primary Subject: Methyl 4-bromo-3-methylthiophene-2-carboxylate

This compound is a substituted thiophene, a class of heterocyclic compounds known for their wide range of biological activities and applications in drug discovery[3].

-

IUPAC Name: Methyl 4-bromo-3-methylthiophene-2-carboxylate

-

Molecular Formula: C7H7BrO2S

-

Molecular Weight: 235.1 g/mol [2]

-

Chemical Structure:

Table 1: Physicochemical Properties of Methyl 4-bromo-3-methylthiophene-2-carboxylate

| Property | Value | Reference |

| Purity | 97% | [2] |

| Physical Form | Solid | [2] |

| InChI Key | ZTDYZXWQADNRRI-UHFFFAOYSA-N | [2] |

Alternative Compound: 4-bromo-2-methylbenzenesulfonic acid

As per the user-provided molecular formula, this benzene derivative is a potential, though less likely, candidate.

-

IUPAC Name: 4-bromo-2-methylbenzenesulfonic acid

-

Molecular Formula: C7H7BrO3S

-

Molecular Weight: 251.10 g/mol [1]

-

Chemical Structure:

Table 2: Physicochemical Properties of 4-bromo-2-methylbenzenesulfonic acid

| Property | Value | Reference |

| Molecular Weight | 251.10 g/mol | [1] |

| XLogP3-AA | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 249.92993 Da | [1] |

| Monoisotopic Mass | 249.92993 Da | [1] |

| Topological Polar Surface Area | 62.8 Ų | [1] |

Part 2: Experimental Protocols

General Synthesis of Methyl 4-bromo-3-methylthiophene-2-carboxylate

A plausible synthetic route for methyl 4-bromo-3-methylthiophene-2-carboxylate involves the esterification of the corresponding carboxylic acid (4-bromo-3-methylthiophene-2-carboxylic acid). This is a standard procedure in organic synthesis.

Reaction:

4-bromo-3-methylthiophene-2-carboxylic acid + CH3OH --(H+)--> Methyl 4-bromo-3-methylthiophene-2-carboxylate + H2O

Detailed Methodology:

-

Dissolution: Dissolve 4-bromo-3-methylthiophene-2-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid, dropwise to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Part 3: Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of a target compound like methyl 4-bromo-3-methylthiophene-2-carboxylate.

References

- 1. 4-Bromo-2-methylbenzenesulfonic acid | C7H7BrO3S | CID 18367613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 4-bromo-3-methylthiophene-2-carboxylate [cymitquimica.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using Methyl 4-bromo-3-methoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing Methyl 4-bromo-3-methoxythiophene-2-carboxylate as a key building block. This versatile substrate is valuable in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents and functional materials. The following protocols are based on established methodologies for similar brominated thiophene derivatives and provide a robust starting point for reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This palladium-catalyzed reaction is prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[1][2] this compound is an attractive substrate for such couplings, allowing for the introduction of diverse aryl and heteroaryl substituents at the 4-position of the thiophene ring. The resulting products are of significant interest in medicinal chemistry and materials science.

Chemical Properties of this compound

| Property | Value |

| CAS Number | 110545-67-0[3][4][5] |

| Molecular Formula | C₇H₇BrO₃S[4] |

| Molecular Weight | 251.10 g/mol [4] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as THF, Dioxane, Toluene, and DMF |

General Suzuki Coupling Protocol

This protocol is a general guideline for the Suzuki coupling of this compound with various boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.

Materials and Reagents

-

This compound

-

Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF, THF/Water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

Experimental Procedure

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (2.0 mmol).

-

Add the palladium catalyst (0.05 mmol) to the flask.

-

Add the anhydrous solvent (10 mL).

-

Stir the reaction mixture at the desired temperature (typically between 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Example Reaction Conditions

The following table summarizes typical reaction conditions that can be adapted for the Suzuki coupling of this compound, based on successful couplings of similar brominated thiophenes.[6][7]

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd(OAc)₂ (2 mol%) with SPhos (4 mol%) | PdCl₂(dppf) (3 mol%) |

| Base | K₃PO₄ (2 equiv.) | K₂CO₃ (2 equiv.) | Cs₂CO₃ (2.5 equiv.) |

| Solvent | 1,4-Dioxane | Toluene/H₂O (4:1) | DMF |

| Temperature | 90 °C | 100 °C | 110 °C |

| Reaction Time | 12-24 h | 8-16 h | 6-12 h |

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical transformation, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in a typical Suzuki coupling experiment.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. The purity of the reagents, especially the boronic acid, is crucial.

-

Side Reactions: Homocoupling of the boronic acid can be a significant side reaction. This can sometimes be minimized by using a different base or by the slow addition of the boronic acid.

-

Decomposition: If the starting materials or product are sensitive, a lower reaction temperature and a milder base (e.g., Na₂CO₃) should be considered.

By following these protocols and optimization strategies, researchers can effectively utilize this compound in Suzuki coupling reactions to synthesize a wide range of novel compounds for various applications in drug discovery and materials science.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. 110545-67-0|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 110545-67-0 [chemicalbook.com]

- 6. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Stille Coupling Reactions with Methyl 4-bromo-3-methoxythiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Stille coupling reaction utilizing Methyl 4-bromo-3-methoxythiophene-2-carboxylate as a key building block. This versatile substrate is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the development of novel therapeutics and functional materials.

Introduction to Stille Coupling with Thiophene Derivatives

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] Its tolerance of a wide array of functional groups makes it particularly suitable for the synthesis of complex molecules, often without the need for protecting group strategies.

This compound is a functionalized thiophene derivative that serves as an excellent electrophilic partner in Stille couplings. The presence of the electron-withdrawing carboxylate group and the electron-donating methoxy group can influence the reactivity of the C-Br bond. This substituted thiophene core is a common scaffold in various biologically active compounds and organic electronic materials.

Key Reaction Parameters and Optimization

Successful Stille coupling reactions with this compound are dependent on the careful selection and optimization of several key parameters:

-

Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. Commonly used catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and palladium(II) acetate (Pd(OAc)₂). The choice of catalyst can significantly impact reaction efficiency and yield.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Triphenylphosphine (PPh₃), tri(o-tolyl)phosphine (P(o-tol)₃), and tri(2-furyl)phosphine (TFP) are frequently used. The steric and electronic properties of the ligand can influence the rate of oxidative addition and reductive elimination.

-

Organostannane Reagent: A wide range of organostannanes, including aryl-, heteroaryl-, vinyl-, and alkylstannanes, can be coupled with the thiophene substrate. The reactivity of the organostannane is an important consideration, as is the potential for side reactions such as homocoupling.

-

Solvent: Anhydrous and degassed aprotic polar solvents are typically used to ensure an inert reaction environment. Common choices include N,N-dimethylformamide (DMF), 1,4-dioxane, and toluene. The solvent can influence the solubility of the reactants and the stability of the catalytic species.

-

Temperature: Reaction temperatures generally range from 80°C to 120°C. The optimal temperature will depend on the reactivity of the specific coupling partners and the stability of the catalyst.

-

Additives: In some cases, additives such as copper(I) iodide (CuI) or cesium fluoride (CsF) can be beneficial. CuI can act as a co-catalyst to facilitate the transmetalation step, while fluoride ions can activate the organostannane.

Data Presentation: Typical Reaction Conditions and Expected Yields

While specific yield data for the Stille coupling of this compound with a wide range of organostannanes is not extensively tabulated in the literature, the following table summarizes typical reaction conditions and expected yield ranges for analogous Stille couplings of bromothiophenes. This information provides a valuable starting point for reaction optimization.

| Organostannane (R-SnBu₃) | Palladium Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Typical Yield Range (%) |

| Aryl-SnBu₃ (e.g., Phenyl) | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 70-95 |

| Heteroaryl-SnBu₃ (e.g., 2-Thienyl) | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | DMF | 100 | 65-90 |

| Vinyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | 1,4-Dioxane | 90 | 75-98 |

| Alkynyl-SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | Toluene | 80 | 80-95 |

| Alkyl-SnBu₃ | Pd₂(dba)₃ (2) | P(t-Bu)₃ (8) | Toluene | 100 | 50-80 |

Experimental Protocols

The following protocols provide detailed methodologies for performing a Stille coupling reaction with this compound.

General Protocol for Stille Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Organostannane reagent (1.1-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous, degassed solvent (e.g., toluene, DMF, or 1,4-dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound and the palladium catalyst.

-

Inert Atmosphere: Seal the flask with a rubber septum and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen).

-

Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Stir the mixture for a few minutes to ensure dissolution. Then, add the organostannane reagent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. To remove tin byproducts, the organic layer can be washed with a saturated aqueous solution of potassium fluoride (KF).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Example Protocol: Coupling with Vinyltributyltin

This protocol provides a more specific example for the coupling with an alkenylstannane.

Materials:

-

This compound (251 mg, 1.0 mmol)

-

Vinyltributyltin (349 mg, 1.1 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (58 mg, 0.05 mmol)

-

Anhydrous 1,4-dioxane (10 mL)

Procedure:

-

In a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (251 mg, 1.0 mmol) and Pd(PPh₃)₄ (58 mg, 0.05 mmol).

-

Evacuate the flask and backfill with argon. Repeat this cycle two more times.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe, followed by vinyltributyltin (349 mg, 1.1 mmol).

-

Heat the reaction mixture to 90°C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and add a saturated aqueous solution of KF (10 mL). Stir vigorously for 30 minutes.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to afford the desired product.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the Stille coupling reaction described in the protocols.

Caption: General experimental workflow for the Stille coupling reaction.

Safety and Handling

-

Organotin compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.

-

Palladium catalysts and phosphine ligands can be air- and moisture-sensitive. Handling under an inert atmosphere is recommended.

-

Solvents such as DMF and 1,4-dioxane have specific health and safety considerations. Consult the Safety Data Sheets (SDS) before use.

-

Waste containing tin and palladium residues should be disposed of according to institutional and environmental regulations.

By following these guidelines and protocols, researchers can effectively utilize this compound in Stille coupling reactions for the synthesis of novel and complex molecules for a wide range of applications in drug discovery and materials science.

References

Application Notes: The Potential of Methyl 4-bromo-3-methoxythiophene-2-carboxylate in Organic Electronics

Disclaimer: Extensive literature searches did not yield specific examples of the direct use of Methyl 4-bromo-3-methoxythiophene-2-carboxylate as a monomer in the synthesis of conjugated polymers for organic electronics. The following application notes and protocols are based on established methodologies for structurally similar functionalized thiophene monomers and are intended to serve as a general guideline for researchers.

Introduction

This compound is a functionalized thiophene derivative with potential as a building block for novel conjugated polymers in organic electronics. The presence of a bromo group at the 4-position and a methyl carboxylate at the 2-position provides handles for various cross-coupling polymerization reactions. The methoxy group at the 3-position can influence the electronic properties and solubility of the resulting polymer. This document outlines potential applications and provides generalized experimental protocols for the use of this monomer in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Potential Applications in Organic Electronics

Substituted polythiophenes are a cornerstone of organic electronics due to their excellent charge transport properties, environmental stability, and tunable optoelectronic characteristics. Based on its structure, polymers derived from this compound could be investigated for the following applications:

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor layer in p-type or ambipolar OFETs. The methoxy and carboxylate groups can influence the polymer's HOMO/LUMO energy levels and molecular packing, which are critical for charge mobility.

-

Organic Photovoltaics (OPVs): As the donor material in bulk heterojunction (BHJ) solar cells. The electronic properties of the polymer will determine its suitability for pairing with various fullerene or non-fullerene acceptors.

Experimental Protocols

The following are generalized protocols for the synthesis of a hypothetical copolymer using this compound and a generic comonomer, followed by the fabrication of an OFET and an OPV device.

Polymer Synthesis: Suzuki Polycondensation

This protocol describes a common method for synthesizing conjugated polymers.

Reaction Scheme:

Figure 1: General workflow for Suzuki polycondensation.

Materials:

-

This compound

-

A suitable distannyl or diboronic ester comonomer (e.g., a benzodithiophene or fluorene derivative)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

2M Aqueous potassium carbonate (K₂CO₃) solution

-

Aliquat 336 (phase transfer catalyst)

-

Methanol, Hexane, Chloroform (for purification)

-

Schlenk flask and nitrogen/argon line

Procedure:

-

To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the comonomer (1.0 mmol), and Pd(PPh₃)₄ (0.02 mmol).

-

Add anhydrous toluene (10 mL) and the 2M K₂CO₃ solution (5 mL).

-

Add a few drops of Aliquat 336.

-

Degas the mixture by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 90°C and stir vigorously for 48 hours under an inert atmosphere.

-

Cool the reaction to room temperature and pour the mixture into methanol (200 mL).

-

Filter the precipitated polymer and wash with methanol.

-

Purify the polymer by Soxhlet extraction with methanol, hexane, and finally chloroform to collect the desired polymer fraction.

-

Dry the polymer under vacuum.

OFET Device Fabrication

Figure 2: Workflow for bottom-gate, top-contact OFET fabrication.

Procedure:

-

Clean a heavily n-doped Si wafer with a 300 nm SiO₂ layer by sonicating in acetone and isopropanol.

-

Treat the SiO₂ surface with a self-assembled monolayer (e.g., hexamethyldisilazane, HMDS) to improve the interface.

-

Prepare a solution of the synthesized polymer in a suitable solvent (e.g., chloroform, 5 mg/mL).

-

Spin-coat the polymer solution onto the treated substrate.

-

Anneal the film at a temperature optimized for the specific polymer (e.g., 120°C for 30 minutes) in a nitrogen-filled glovebox.

-

Deposit gold source and drain electrodes (50 nm) through a shadow mask using thermal evaporation.

-

Characterize the device using a semiconductor parameter analyzer.

OPV Device Fabrication

Figure 3: Structure and fabrication flow of a conventional OPV device.

Procedure:

-

Clean an ITO-coated glass substrate.

-

Spin-coat a hole transport layer (e.g., PEDOT:PSS) and anneal.

-

Prepare a blend solution of the synthesized polymer and an acceptor (e.g., PC₇₁BM) in a 1:1.5 weight ratio in chlorobenzene.

-

Spin-coat the active layer blend in a nitrogen-filled glovebox.

-

Deposit a thin electron transport layer (e.g., Ca or LiF) followed by an aluminum top electrode via thermal evaporation.

-

Characterize the device under simulated AM 1.5G solar illumination.

Data Presentation (Hypothetical)

The following tables present hypothetical data for a polymer synthesized from this compound.

Table 1: Polymer Properties (Hypothetical)

| Property | Value |

| Number Average Molecular Weight (Mₙ) | 25 kDa |

| Polydispersity Index (PDI) | 1.8 |

| HOMO Level | -5.4 eV |

| LUMO Level | -3.2 eV |

| Optical Bandgap | 2.2 eV |

Table 2: OFET Performance (Hypothetical)

| Parameter | Value |

| Hole Mobility (µ) | 0.05 cm²/Vs |

| On/Off Ratio | 10⁵ |

| Threshold Voltage (Vₜ) | -5 V |

Table 3: OPV Performance (Hypothetical)

| Parameter | Value |

| Open-Circuit Voltage (Vₒ꜀) | 0.85 V |

| Short-Circuit Current (Jₛ꜀) | 10.2 mA/cm² |

| Fill Factor (FF) | 0.65 |

| Power Conversion Efficiency (PCE) | 5.6 % |

Conclusion

While direct experimental data for the use of this compound in organic electronics is not currently available in the public domain, its structure suggests it is a viable candidate for the synthesis of novel conjugated polymers. The provided protocols and hypothetical data serve as a starting point for researchers interested in exploring the potential of this and similar functionalized thiophene monomers. The actual performance of devices will be highly dependent on the choice of comonomer, polymerization conditions, and device fabrication optimization.

The Pivotal Role of Methyl 4-bromo-3-methoxythiophene-2-carboxylate in Modern Medicinal Chemistry

For Immediate Release

Methyl 4-bromo-3-methoxythiophene-2-carboxylate has emerged as a cornerstone building block for the synthesis of a diverse array of biologically active compounds, particularly in the realm of kinase inhibition for cancer therapy. Its unique structural features, including a reactive bromine atom and a strategically positioned methoxy group on the thiophene scaffold, provide a versatile platform for the development of novel therapeutic agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications and experimental protocols associated with this key chemical intermediate.

Application Notes

The substituted thiophene ring is a well-established pharmacophore in medicinal chemistry, and this compound serves as an excellent starting material for the construction of more complex heterocyclic systems. The primary application of this compound lies in its utility as a precursor for the synthesis of thieno[2,3-d]pyrimidine derivatives. This fused heterocyclic system is a known bioisostere of purine and has been extensively explored for its ability to modulate the activity of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Derivatives synthesized from this compound have demonstrated significant inhibitory activity against several key kinases implicated in tumorigenesis and angiogenesis, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K). The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents. This modularity enables the systematic exploration of the chemical space around the thiophene core to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Structure-Activity Relationship (SAR) Insights

Studies on thieno[2,3-d]pyrimidine-based kinase inhibitors have revealed key structural features that govern their biological activity. The nature of the substituent introduced at the 4-position of the thiophene ring via Suzuki coupling significantly influences the inhibitory potency and selectivity. For instance, in a series of 2-aryl-4-morpholinothieno[2,3-d]pyrimidines targeting PI3K, the substitution pattern on the 2-phenyl ring was found to be a critical determinant of activity.[1] Similarly, for EGFR inhibitors, substitutions at both the 2-phenyl and the 4-anilino positions of the thieno[2,3-d]pyrimidine core are crucial for high potency against both wild-type and mutant forms of the receptor.[1]

Quantitative Data Summary

The following tables summarize the biological activity of representative thieno[2,3-d]pyrimidine derivatives, showcasing the potential of compounds derived from the title molecule.

| Compound ID | R Group (Substitution on 2-phenyl ring) | Inhibition of PI3Kβ (%) at 10 µM | Inhibition of PI3Kγ (%) at 10 µM | Reference |

| IIIa | 3-OH | 62 | 70 | [1] |

| VIb | 3-OH, 5-OCH3 | 72 | 84 | [1] |

| IIIb | 4-OH | <40 | <40 | [1] |

| VIc | 4-OH, 5-OCH3 | 50 | <40 | [1] |

| IIIk | 3-OCH3 | <40 | 48 | [1] |

Table 1: Inhibitory Activity of 2-Aryl-4-morpholinothieno[2,3-d]pyrimidines against PI3K Isoforms.

| Compound ID | R1 (at 2-phenyl) | R2 (at 4-anilino) | IC50 (µM) - EGFR WT | IC50 (µM) - EGFR T790M | Reference |

| 1a | H | 3-Cl, 4-F | 0.045 | 0.038 | |

| 1b | 4-OCH3 | 3-Cl, 4-F | 0.021 | 0.015 | |

| 1c | 4-CH3 | 3-Cl, 4-F | 0.033 | 0.027 |

Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against EGFR.

| Compound ID | Modifications | IC50 (µM) against HCT-116 | IC50 (µM) against HepG2 | IC50 (µM) against VEGFR-2 | Reference |

| 17f | 2-(4-fluorophenyl)thieno[2,3-d]pyrimidine | 2.80 ± 0.16 | 4.10 ± 0.45 | 0.23 ± 0.03 | [2] |

| Sorafenib | Reference Drug | - | - | 0.23 ± 0.04 | [2] |

Table 3: Anticancer and VEGFR-2 Inhibitory Activities of a Thieno[2,3-d]pyrimidine Derivative.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (0.02 equivalents)

-

Triphenylphosphine (PPh3) (0.08 equivalents) or a suitable phosphine ligand

-

Potassium carbonate (K2CO3) or another suitable base (2.0 equivalents)

-

1,4-Dioxane and Water (4:1 mixture), degassed

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO4)

-

Argon or Nitrogen gas

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, Pd(OAc)2, PPh3, and K2CO3.

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the synthesis of a thieno[2,3-d]pyrimidin-4(3H)-one from a 2-aminothiophene-3-carboxylate precursor, which can be derived from the product of the Suzuki coupling reaction.

Materials:

-

Methyl 4-aryl-3-methoxythiophene-2-carboxylate (after hydrolysis to the corresponding amino acid and subsequent conversion to the 2-amino-3-carboxamide derivative)

-

Formamide

-

Standard laboratory glassware

-

Heating mantle with magnetic stirrer

Procedure:

-

The starting Methyl 4-aryl-3-methoxythiophene-2-carboxylate is first converted to the corresponding 2-amino-3-carboxamide derivative through a multi-step sequence (e.g., nitration, reduction, hydrolysis, and amidation).

-

Place the resulting 2-amino-4-aryl-3-carboxamidothiophene derivative (1.0 equivalent) in a round-bottom flask.

-

Add an excess of formamide.

-

Heat the mixture to reflux (approximately 180-200 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure thieno[2,3-d]pyrimidin-4(3H)-one.

Visualizations

The following diagrams illustrate key pathways and workflows relevant to the application of this compound in medicinal chemistry.

Caption: Synthetic workflow for kinase inhibitors.

Caption: Inhibition of PI3K/Akt/mTOR signaling.

Caption: EGFR signaling pathway inhibition.

References

Application Notes and Protocols for the Derivatization of Methyl 4-bromo-3-methoxythiophene-2-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of Methyl 4-bromo-3-methoxythiophene-2-carboxylate, a versatile starting material for the synthesis of novel compounds with potential therapeutic applications. This document details common derivatization strategies, provides specific experimental protocols, and summarizes the biological activities of the resulting derivatives, with a focus on anticancer and antimicrobial applications.

Introduction

Thiophene-based compounds are a prominent class of heterocycles in medicinal chemistry, valued for their diverse pharmacological activities. The substituted thiophene scaffold serves as a key building block in numerous approved drugs and clinical candidates. This compound is a particularly useful intermediate, offering multiple reaction sites for structural modification. The bromine atom at the 4-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The ester and methoxy groups can also be modified to fine-tune the physicochemical properties and biological activity of the resulting molecules.

Derivatization Strategies

The primary point of diversification for this compound is the bromine atom at the 4-position, which readily participates in palladium-catalyzed cross-coupling reactions. The most common and effective methods for derivatization include the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between the thiophene core and various aryl or heteroaryl groups. This reaction typically involves the use of a palladium catalyst, a base, and an organoboron reagent (e.g., a boronic acid or boronic ester).

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 4-position of the thiophene ring. This is achieved by coupling the bromo-thiophene with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The resulting alkynylthiophenes can serve as precursors for further transformations or as final products with unique biological properties.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. This reaction allows for the direct coupling of the bromo-thiophene with a wide variety of primary and secondary amines, catalyzed by a palladium complex with a suitable phosphine ligand.

Data Presentation

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Good |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 16 | Moderate to Good |

| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate |

Yields are generalized based on typical Suzuki-Miyaura reactions of aryl bromides. Specific yields for the target molecule require further experimental data.

Table 2: Sonogashira Coupling of this compound with Terminal Alkynes

| Entry | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | High |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (3) / XPhos (6) | CuI (5) | Cs₂CO₃ | MeCN | 80 | 16 | Good |

| 3 | 1-Hexyne | PdCl₂(CH₃CN)₂ (5) | CuI (10) | DIPA | DMF | 70 | 24 | Moderate to High |

Yields are generalized based on typical Sonogashira reactions of aryl bromides. Specific yields for the target molecule require further experimental data.

Table 3: Buchwald-Hartwig Amination of this compound with Amines

| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | High |

| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | Good |

| 3 | Benzylamine | [Pd(allyl)Cl]₂ (1) / cataCXium A (2) | K₃PO₄ | t-BuOH | 90 | 16 | Moderate to High |

Yields are generalized based on typical Buchwald-Hartwig amination reactions of aryl bromides. Specific yields for the target molecule require further experimental data.

Table 4: Anticancer Activity of 3-Methoxythiophene-2-carboxylate Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1m | MCF-7 (Breast) | 0.09 | Gulipalli et al., 2017[1] |

| Derivative A | A549 (Lung) | 2.73 - 9.49 | [2] |

| Derivative B | HepG2 (Liver) | 5.46 - 12.58 | [3] |

Note: The specific structure of compound "1m" and other derivatives requires access to the full-text articles.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and the copper(I) iodide co-catalyst (4 mol%).

-

Solvent and Reagent Addition: Add the anhydrous and degassed solvent (e.g., THF), followed by the amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., 65 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.

-

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 3 mol%) to an oven-dried Schlenk tube.

-

Reagent Addition: To the same tube, add the base (e.g., NaOtBu, 1.5 equiv.), this compound (1.0 equiv.), and the amine (1.2 equiv.).

-

Solvent Addition: Add the anhydrous and degassed solvent (e.g., toluene) via syringe.

-

Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.

-